Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Description
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS: 1038866-43-1) is a bicyclic spiro compound featuring a piperidine ring fused to a pyrrolo[3,2-b]pyridinone moiety via a spiro junction at the piperidine-3 position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,3'-piperidine]-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c15-10-11(4-2-5-12-7-11)9-8(14-10)3-1-6-13-9;;/h1,3,6,12H,2,4-5,7H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVMFHCPXFXLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=C(C=CC=N3)NC2=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its solid form .
Chemical Reactions Analysis
Functionalization Reactions
The nitrogen-rich structure allows further derivatization:
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Nucleophilic substitutions : The pyrrolopyridine nitrogen undergoes alkylation or arylation using electrophiles like alkyl halides. For example, benzylamine derivatives react with α-isocyanoacetamides in multicomponent Ugi-Zhu reactions to form hybrid structures .
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Electrophilic additions : Maleic anhydride participates in [4+2] cycloadditions with the pyrrolo[3,2-b]pyridine moiety, forming fused bicyclic systems .
Catalytic Cross-Coupling Reactions
Palladium and copper catalysts enable coupling at halogenated positions:
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Suzuki-Miyaura coupling : Aryl boronic acids react with brominated derivatives of the spiro core, forming biaryl systems. This is inferred from similar spiroheterocycle modifications .
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Sonogashira coupling : Terminal alkynes couple with iodinated analogs to introduce alkynyl side chains, enhancing structural diversity.
Mechanistic Pathways
Reactivity is governed by electronic and steric factors:
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Iminium intermediate formation : Allylamine reacts with maleimides to generate iminium salts, which undergo 1,3-dipolar cycloaddition to form spirocycles .
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Charge-transfer transitions : TD-DFT calculations on related BODIPY-pyrrolopyridines reveal that the HOMO localizes on the pyrrolopyridine fragment, while the LUMO resides on the piperidine ring, directing regioselective reactions .
Figure 1: Frontier molecular orbitals in spirocyclic analogs
Stability and Reactivity Trends
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Solubility : High solubility in polar solvents (e.g., DMSO, water) due to ionic dihydrochloride form .
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pH sensitivity : The compound decomposes under strongly basic conditions, releasing freebase forms .
Table 2: Stability Under Various Conditions
| Condition | Observation | Reference |
|---|---|---|
| Neutral pH, 25°C | Stable for >6 months | |
| Basic pH (pH >10) | Rapid decomposition | |
| High temperature | Degrades above 200°C |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are enzymes implicated in cancer progression. The spiro structure enhances binding affinity to HDACs, leading to increased apoptosis in cancer cells .
Neuroprotective Effects
Research indicates that spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride may exhibit neuroprotective properties. It has been shown to modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting a role in developing new antibiotics or adjunct therapies for resistant infections .
Synthetic Versatility
The synthesis of this compound can be achieved through various catalytic methods, including rhodium(III)-catalyzed reactions. This versatility allows for the modification of its structure to enhance biological activity or target specificity .
Table 1: Biochemical Activity of Spiro Derivatives
| Compound Name | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Spiro Derivative A | HDAC | 12 nM | |
| Spiro Derivative B | Bacterial Strain X | MIC 5 µg/mL | |
| Spiro Derivative C | Neuroprotective Assay | EC50 15 µM |
Case Study: HDAC Inhibition
A study evaluating the inhibition of HDACs by spiro derivatives showed that modifications to the core structure significantly enhanced potency. The lead compound demonstrated over a 300-fold improvement in activity compared to earlier derivatives, indicating a promising direction for further drug development aimed at cancer therapy .
Mechanism of Action
The mechanism of action of Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites and exert its effects by modulating the activity of these targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Key Differences
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS Number: 1864062-39-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, including its antibacterial, antifungal, and potential therapeutic applications.
- Molecular Formula : C11H15Cl2N3O
- CAS Number : 1864062-39-4
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that spiro compounds can exhibit significant antibacterial properties. For instance, compounds derived from spiro-pyrrolidine structures have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4a | Bacillus subtilis | 75 |
| 4b | Enterococcus faecalis | 125 |
| 4c | Escherichia coli | <125 |
| 4d | Pseudomonas aeruginosa | 150 |
These findings indicate that the presence of halogen substituents in the structure significantly enhances antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, spiro derivatives have been investigated for their antifungal potential. A recent review highlighted the effectiveness of spiro compounds against fungal pathogens, suggesting that their unique molecular architecture may interact favorably with fungal cell membranes or metabolic pathways .
Case Studies
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Study on Pyrrolidine Derivatives :
A study evaluated various pyrrolidine derivatives, including spiro compounds, for their antifungal and antibacterial activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as common fungal strains . -
Synthesis and Evaluation :
Another research focused on synthesizing spiro derivatives using green chemistry methods. The synthesized compounds were tested for biological activity, revealing promising results in inhibiting microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of spiro compounds. Modifications in the molecular structure can lead to variations in biological activity:
- Substituents : The introduction of different substituents on the piperidine ring can enhance or diminish biological activity.
- Ring Size and Configuration : The spirocyclic nature of the compound plays a pivotal role in its interaction with biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
